N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide
説明
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a tert-butyl group at the 2-position and a 5,5-dioxo moiety. The ethanediamide linker bridges the thienopyrazol system to a pyridin-2-ylmethyl group, conferring unique steric and electronic properties. Its synthesis typically involves multi-step reactions, including cyclization and amidation, to achieve the fused heterocyclic architecture. Structural characterization of this compound relies heavily on X-ray crystallography, with refinement performed using SHELXL and visualization via ORTEP-3 .
特性
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-17(2,3)22-14(12-9-27(25,26)10-13(12)21-22)20-16(24)15(23)19-8-11-6-4-5-7-18-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHERLYINFJFMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Pyridin-2-ylmethyl Substituent: This step involves the nucleophilic substitution reaction where the pyridin-2-ylmethyl group is attached to the ethanediamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridin-2-ylmethyl and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.
Substitution: Formation of substituted ethanediamide derivatives.
科学的研究の応用
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
類似化合物との比較
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The tert-butyl group in the thienopyrazol system introduces significant steric bulk, influencing molecular conformation and crystal packing. Comparative studies with analogs, such as N-methyl or N-aryl derivatives, highlight how substituents at the 2-position affect torsional angles and intermolecular interactions. For example:
The tert-butyl group increases torsional strain compared to methyl analogs but enhances thermal stability due to restricted rotation. Crystallographic data refined via SHELXL reveal that the 5,5-dioxo group participates in hydrogen bonding with adjacent molecules, stabilizing the lattice—a feature less pronounced in non-dioxo analogs.
Electronic and Pharmacological Comparisons
The pyridin-2-ylmethyl moiety enhances electron-withdrawing effects, modulating the compound’s electronic profile. Compared to pyridin-4-yl or unsubstituted benzyl analogs, the 2-pyridyl orientation improves π-π stacking interactions, as visualized in ORTEP-3-generated models . Pharmacologically, the ethanediamide linker’s flexibility may allow for broader target engagement compared to rigid linkers (e.g., acetylene or ethylene), though this requires validation via docking studies.
Methodological Considerations
The structural insights above derive from crystallographic techniques standardized by SHELX programs and ORTEP-3 . For instance, SHELXL’s robust refinement algorithms enable precise bond-length comparisons (e.g., C–N bonds in the ethanediamide linker: 1.33 Å vs. 1.35 Å in analogs), while ORTEP-3 aids in identifying steric clashes or packing defects .
生物活性
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. Its unique structure allows for interactions with various biological targets. The molecular formula is , and it has a molecular weight of 342.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thieno[3,4-c]pyrazole moiety can modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction can lead to various cellular responses, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell signaling pathways.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a lead compound for antibiotic development.
- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with the compound at concentrations of 10–50 µM resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptotic events.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis : The synthesis involves multi-step reactions starting from readily available precursors. Key intermediates include 2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazole.
- Biological Evaluation : Derivatives have been tested for enhanced activity against resistant bacterial strains and various cancer models.
Q & A
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodology :
- Kinetic Studies : Monitor reaction rates with amines/thiols under varying pH.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
